4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate
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Overview
Description
4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate is an organic compound that features a phenylcarbamoyl group attached to a sulfanylphenyl moiety, which is further linked to a propane-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate typically involves the following steps:
Formation of the Phenylcarbamoyl Group: This can be achieved by reacting aniline with phosgene to form phenyl isocyanate, which is then reacted with a thiol to form the phenylcarbamoyl group.
Attachment to the Sulfanylphenyl Moiety: The phenylcarbamoyl group is then attached to a sulfanylphenyl compound through a nucleophilic substitution reaction.
Introduction of the Propane-1-sulfonate Group: Finally, the sulfanylphenyl compound is reacted with propane-1-sulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylcarbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl methane-1-sulfonate
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl ethane-1-sulfonate
- 4-[(Phenylcarbamoyl)sulfanyl]phenyl butane-1-sulfonate
Uniqueness
4-[(Phenylcarbamoyl)sulfanyl]phenyl propane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62262-43-5 |
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Molecular Formula |
C16H17NO4S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-(phenylcarbamoylsulfanyl)phenyl] propane-1-sulfonate |
InChI |
InChI=1S/C16H17NO4S2/c1-2-12-23(19,20)21-14-8-10-15(11-9-14)22-16(18)17-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
QQJKNXWQMGZDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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